(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
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Overview
Description
®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant interest in various scientific fields
Mechanism of Action
Target of Action
The primary target of (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
It’s known that tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The compound interacts with its targets through a process that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Biochemical Pathways
The specific biochemical pathways affected by This compound
It’s known that tert-butyl amino acid esters play a significant role in peptide chemical synthesis , which is a crucial biochemical pathway in the production of proteins.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
The compound’s tert-butyl esters are known to be produced in good yields , suggesting that they may have favorable bioavailability.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
It’s known that the reaction conditions for the production of tert-butyl esters from protected amino acids and t-butanol involve the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . These conditions suggest that the compound’s action may be influenced by factors such as the presence of these reagents and the absence of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the reaction of ®-4,4-dimethyl-3-pyrrolidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
- ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
- ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride
Uniqueness
®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl ester group
Biological Activity
(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, also known by its CAS number 2097061-03-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H23ClN2O2, with a molecular weight of 250.77 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.
Pharmacological Studies
- Neuroprotective Effects : Research indicates that compounds similar to this compound may offer neuroprotective benefits by inhibiting AChE activity. This inhibition can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission and potentially offering therapeutic effects in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamic acids can exhibit antimicrobial properties. While specific data on this compound are scarce, the presence of the pyrrolidine structure may contribute to such activities .
Case Study 1: Neuroprotective Potential
A study conducted by researchers at Pfizer explored the effects of similar pyrrolidine-based compounds on cognitive functions in animal models. The results indicated significant improvements in memory retention and cognitive performance following treatment with AChE inhibitors derived from carbamate structures .
Case Study 2: Antimicrobial Properties
In an investigation focusing on the antimicrobial efficacy of carbamate derivatives, it was found that certain structural modifications enhanced the activity against Gram-positive bacteria. This suggests that this compound could be further explored for potential applications in antimicrobial therapies .
Safety and Handling
Due to its classification as a research chemical, this compound should be handled with caution. Safety data sheets indicate that appropriate personal protective equipment should be used when handling this compound to avoid exposure risks associated with chemical research .
Safety Data Summary
Property | Description |
---|---|
Chemical Stability | Stable under normal conditions |
Handling Precautions | Use gloves and goggles; avoid inhalation |
Storage Conditions | Store in a cool, dry place |
Properties
IUPAC Name |
tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYXFGQGTVQBD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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